molecular formula C8H6BrF3 B1440236 2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene CAS No. 1138444-86-6

2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene

Cat. No. B1440236
M. Wt: 239.03 g/mol
InChI Key: IWWXVLPLYCRPJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene is a chemical compound with the molecular formula C8H7BrF2. It has an average mass of 221.042 Da and a monoisotopic mass of 219.969910 Da .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene consists of 8 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 2 fluorine atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene are not fully detailed in the available resources. It is known that its molecular formula is C8H7BrF2, with an average mass of 221.042 Da and a monoisotopic mass of 219.969910 Da .

Scientific Research Applications

Organometallic Chemistry and Catalysis Partially fluorinated benzenes like 2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene are increasingly recognized for their role in organometallic chemistry and catalysis. These compounds serve as versatile solvents or ligands due to the presence of fluorine substituents, which reduce their ability to donate π-electron density. This property allows them to be used as non-coordinating solvents or as ligands that can be readily displaced, offering significant advantages in transition-metal-based catalysis (Pike et al., 2017).

Carbonylative Reactions for Heterocycle Synthesis Palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes with various nucleophiles have been studied, demonstrating the effective combination of carbonylation and nucleophilic substitution. This approach enables the synthesis of six-membered heterocycles, highlighting the chemical's utility in the preparation of complex organic structures (Chen et al., 2014).

Advanced Materials and Applications 4-bromo-2-fluoromethoxybenzene, a compound structurally similar to 2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene, has been used as a bi-functional electrolyte additive for lithium-ion batteries. It improves the batteries' overcharge protection and fire retardancy, indicating that derivatives of such compounds could have significant applications in energy storage technologies (Zhang, 2014).

properties

IUPAC Name

2-bromo-1-(1,1-difluoroethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c1-8(11,12)6-3-2-5(10)4-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWXVLPLYCRPJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901251893
Record name 2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene

CAS RN

1138444-86-6
Record name 2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138444-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene
Reactant of Route 3
2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene
Reactant of Route 4
2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene
Reactant of Route 5
2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene
Reactant of Route 6
2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.